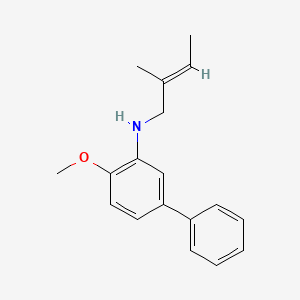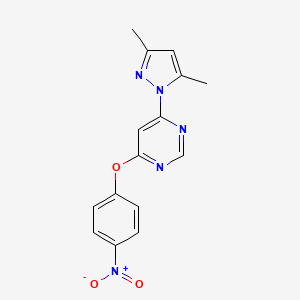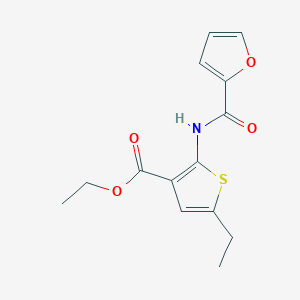![molecular formula C19H22N2O2 B5764227 N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride. In
Mécanisme D'action
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to disrupt microtubule dynamics, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide in lab experiments is its broad-spectrum cytotoxic activity against different types of cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide also has a relatively simple synthesis method and can be easily purified. However, one limitation of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is its potential toxicity to normal cells, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide. One direction is to further elucidate its mechanism of action and identify potential targets for its cytotoxic activity. Another direction is to explore its potential therapeutic applications in combination with other anticancer agents. Additionally, research could be conducted to optimize the synthesis method of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide and improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline and 2-phenylacetyl chloride in the presence of a base catalyst. The reaction produces N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide as a white solid, which can be purified through recrystallization. The yield of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide varies depending on the reaction conditions, but typically ranges from 60-80%.
Applications De Recherche Scientifique
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-16-4-2-1-3-5-16)20-18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMOJIRVMWBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)

![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)
